molecular formula C12H16FNO B12877408 ((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol

((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B12877408
M. Wt: 209.26 g/mol
InChI Key: GNDLBXBPPPOBCB-JOYOIKCWSA-N
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Description

    ((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol: , is a chiral compound with interesting properties.

  • Its chemical structure consists of a pyrrolidine ring with a fluorine-substituted phenyl group and a hydroxymethyl substituent.
  • The stereochemistry is defined by the (2R,3R) configuration, indicating the relative orientation of the substituents on the pyrrolidine ring.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a chiral building block in asymmetric synthesis.

      Biology: Investigated for potential biological activity (e.g., as ligands for receptors or enzymes).

      Medicine: May have applications in drug discovery due to its unique stereochemistry.

      Industry: Used in the synthesis of other complex molecules.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with receptors, enzymes, or cellular pathways due to its stereochemical features.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, specific experimental details and proprietary industrial methods may require further literature research

    Properties

    Molecular Formula

    C12H16FNO

    Molecular Weight

    209.26 g/mol

    IUPAC Name

    [(2R,3R)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol

    InChI

    InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m0/s1

    InChI Key

    GNDLBXBPPPOBCB-JOYOIKCWSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)F)[C@H]2[C@@H](CCN2)CO

    Canonical SMILES

    CC1=C(C=CC(=C1)F)C2C(CCN2)CO

    Origin of Product

    United States

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